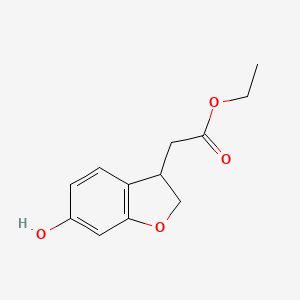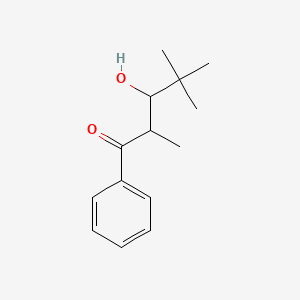
Ethyl 3-(1H-indazol-6-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1H-indazol-6-yl)propanoate is a chemical compound with the molecular formula C12H14N2O2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-indazol-6-yl)propanoate typically involves the reaction of 1H-indazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1H-indazol-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1H-indazol-6-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives, including their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(1H-indazol-6-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: The parent compound of Ethyl 3-(1H-indazol-6-yl)propanoate, used in various chemical syntheses.
2H-Indazole: A tautomer of 1H-indazole with different chemical properties.
Indole: A structurally similar compound with a wide range of biological activities.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
885271-20-5 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl 3-(1H-indazol-6-yl)propanoate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)6-4-9-3-5-10-8-13-14-11(10)7-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
OTWCIBKWQJPFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


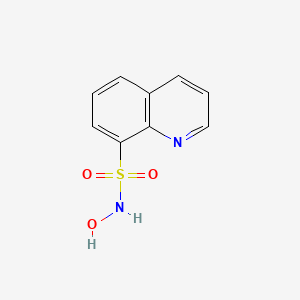




![2-Methoxydibenzo[b,d]furan-3-carbonitrile](/img/structure/B15067954.png)

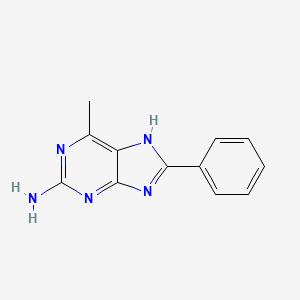
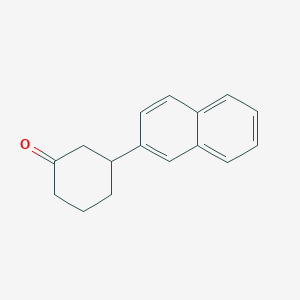

![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
